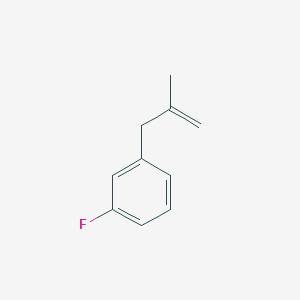

3-(3-Fluorophenyl)-2-methyl-1-propene

CAS No.: 701-80-4

Cat. No.: VC2279927

Molecular Formula: C10H11F

Molecular Weight: 150.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 701-80-4 |

|---|---|

| Molecular Formula | C10H11F |

| Molecular Weight | 150.19 g/mol |

| IUPAC Name | 1-fluoro-3-(2-methylprop-2-enyl)benzene |

| Standard InChI | InChI=1S/C10H11F/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3 |

| Standard InChI Key | ADRKHXUDPUCIAH-UHFFFAOYSA-N |

| SMILES | CC(=C)CC1=CC(=CC=C1)F |

| Canonical SMILES | CC(=C)CC1=CC(=CC=C1)F |

Introduction

Structural Characteristics and Identification

Chemical Identity and Nomenclature

3-(3-Fluorophenyl)-2-methyl-1-propene belongs to the family of fluorinated aromatic hydrocarbons with an attached alkene moiety. The systematic IUPAC name for this compound is 1-fluoro-3-(2-methylprop-2-en-1-yl)benzene, which explicitly describes the structural arrangement of the molecule. The compound can also be described as a meta-fluorophenyl derivative with a 2-methylallyl substituent. This structure represents a significant class of compounds that combine aromatic and olefinic functional groups, offering rich chemical versatility.

Several alternative names for this compound may exist in chemical literature, following the pattern observed with structurally similar compounds. For instance, a related compound, 3-(3-fluoro-5-methylphenyl)-2-methyl-1-propene, has several synonyms including "1-fluoro-3-methyl-5-(2-methylprop-2-enyl)benzene" and "1-fluoro-3-methyl-5-(2-methylprop-2-en-1-yl)benzene" . By analogy, our target compound might be similarly referenced in various nomenclature systems.

Molecular Structure and Physical Characteristics

The molecular structure of 3-(3-Fluorophenyl)-2-methyl-1-propene consists of a benzene ring with a fluorine atom at the meta position (carbon-3) and a 2-methyl-1-propene group attached at another meta position relative to the fluorine. Its molecular formula is C10H11F, distinguishing it from the related compound 3-(3-fluoro-5-methylphenyl)-2-methyl-1-propene which has the formula C11H13F due to an additional methyl group on the phenyl ring .

The expected molecular weight of 3-(3-Fluorophenyl)-2-methyl-1-propene is approximately 150.19 g/mol, in contrast to its 5-methyl analog which has a molecular weight of 164.22 g/mol . The presence of the fluorine atom introduces unique electronic effects to the molecule due to fluorine's high electronegativity, influencing both its physical properties and chemical behavior.

Physical and Chemical Properties

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Physical State (25°C) | Liquid | Similar to related aromatic alkenes |

| Boiling Point | ~180-195°C | Based on related alkylbenzenes |

| Density | ~0.95-1.05 g/cm³ | Effect of fluorine substitution |

| Water Solubility | Low (<1 g/L) | Hydrophobic character |

| Log P (octanol/water) | ~3.0-3.5 | Estimated partition coefficient |

| Flash Point | ~60-70°C | Comparison with similar compounds |

These properties can be compared with those of 3-chloro-2-methyl-1-propene, which has a boiling point of 72.4±9.0°C at 760 mmHg, a density of 0.9±0.1 g/cm³, and a flash point of -10.0±0.0°C . The significant differences in these values highlight the substantial impact of the phenyl ring on physical properties, as 3-chloro-2-methyl-1-propene lacks this structural feature.

Chemical Reactivity

The chemical reactivity of 3-(3-Fluorophenyl)-2-methyl-1-propene is determined by its two primary functional groups: the terminal alkene moiety and the fluorinated aromatic ring. These structural features provide multiple sites for potential chemical transformations.

The terminal alkene is susceptible to typical addition reactions including:

-

Hydrogenation to yield the corresponding alkane

-

Halogenation to form dihalides

-

Hydration to form alcohols

-

Electrophilic additions following Markovnikov's rule

-

Polymerization under appropriate conditions

The fluorine substituent at the meta position affects the electron distribution in the aromatic ring, influencing electrophilic aromatic substitution reactions. Fluorine's high electronegativity creates a partial positive charge on the carbon atom to which it is attached, making that position less susceptible to electrophilic attack. Simultaneously, fluorine can donate electrons through resonance, creating a complex reactivity profile for the aromatic portion of the molecule.

Similar fluorinated compounds have demonstrated potential in various chemical transformations. For instance, fluorophenyl groups in compounds like (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one participate in chemical reactions where the fluorine substituent influences molecular conformation and hydrogen bonding capabilities .

Synthesis Methods

Modern Synthetic Considerations

Contemporary approaches to synthesizing compounds like 3-(3-Fluorophenyl)-2-methyl-1-propene would likely emphasize efficiency, selectivity, and environmental considerations. Modern synthetic methods might include:

These approaches would need to be experimentally validated for the specific synthesis of 3-(3-Fluorophenyl)-2-methyl-1-propene, with optimization of reaction parameters to achieve high yields of the desired product.

Comparison with Related Compounds

Structural Analogs and Their Properties

Comparing 3-(3-Fluorophenyl)-2-methyl-1-propene with structurally related compounds provides valuable insights into its expected properties and behaviors. The table below presents a comparative analysis of several related compounds:

These structural relationships highlight how small modifications in molecular structure can lead to significant changes in physical properties, reactivity, and potential applications. The fluorine substituent in 3-(3-Fluorophenyl)-2-methyl-1-propene would be expected to confer unique properties compared to non-fluorinated analogs, particularly in terms of electronic distribution, dipole moment, and hydrogen bonding capabilities.

Structure-Property Relationships

-

The meta-positioned fluorine substituent creates a specific electronic distribution in the aromatic ring that differs from ortho or para substitution patterns.

-

The methyl group on the alkene influences the electron density at the double bond, affecting its reactivity toward electrophiles.

-

The connection between the aromatic ring and the alkene via a methylene bridge allows for conformational flexibility, influencing the compound's three-dimensional structure.

-

The combination of aromatic and olefinic functional groups creates a molecule with multiple reactive sites that can be selectively targeted in chemical transformations.

These structure-property relationships provide a foundation for understanding the expected behavior of 3-(3-Fluorophenyl)-2-methyl-1-propene in various chemical and biological contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume